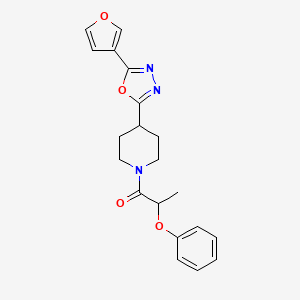
tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a thiochromene ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate typically involves the reaction of thiochromene derivatives with tert-butyl carbamate. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochromene ring to a dihydrothiochromene.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiochromene derivatives.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiochromene ring may also interact with various cellular pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective group properties.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate derivative with different functional groups.
Uniqueness
tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate is unique due to the presence of the thiochromene ring, which imparts distinct chemical and biological properties compared to other carbamate derivatives.
Propiedades
IUPAC Name |
tert-butyl N-(3,4-dihydro-2H-thiochromen-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-14(2,3)17-13(16)15-11-6-7-12-10(9-11)5-4-8-18-12/h6-7,9H,4-5,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLNXQHTYZQVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)SCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)

![N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2826147.png)

![7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride](/img/structure/B2826151.png)
![5-amino-2-[(2-chloro-5-nitrophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2826152.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine](/img/structure/B2826153.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2826155.png)

